molecular formula C14H21NO2 B8760586 3-methoxy-N,N-bis(1-methylethyl)benzamide CAS No. 103258-40-8

3-methoxy-N,N-bis(1-methylethyl)benzamide

Cat. No.: B8760586
CAS No.: 103258-40-8
M. Wt: 235.32 g/mol
InChI Key: MBGXDEFJMDHECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N,N-bis(1-methylethyl)benzamide is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 . It is a derivative of benzamide, characterized by the presence of a methoxy group at the 3-position and two isopropyl groups attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N,N-bis(1-methylethyl)benzamide typically involves the reaction of 3-methoxybenzoic acid with isopropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group at the 3-position can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-methoxy-N,N-bis(1-methylethyl)benzamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methoxy-N,N-bis(1-methylethyl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methoxy group and isopropyl groups play a crucial role in determining its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • Benzamide, 3-methoxy-N-isobutyl-
  • Benzamide, 3-methoxy-N,N-dimethyl-
  • Benzamide, 3-methoxy-N,N-diethyl-

Comparison: 3-methoxy-N,N-bis(1-methylethyl)benzamide is unique due to the presence of two isopropyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific research applications.

Properties

CAS No.

103258-40-8

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-methoxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C14H21NO2/c1-10(2)15(11(3)4)14(16)12-7-6-8-13(9-12)17-5/h6-11H,1-5H3

InChI Key

MBGXDEFJMDHECP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 4-[5-[4-(aminoiminomethyl)phenoxy]pentyloxy]-3-methoxy-N,N-bis(1-methylethyl)benzamide (3.0 g, 7.06 mmol) in 15 mL of dichloromethane is treated with 1-ethyl-3-[3-(dimethylamino)propyl]-carbodiimide hydrochloride (1.67 g, 8.47 mmol), hydroxybenzotriazole (1.14 g, 8.47 mmol), and 2-(benzoyloxymethyl)benzoic acid (1.81 g, 7.06 mmol) and stirred at room temperature over 2 hours. The reaction is concentrated in vacuo and purified by chromatography on silica gel (50 g) with 60% ethyl acetate/hexane as the eluent to afford 4-[5-[4-amino[2-(benzoyloxymethyl)benzoyl]iminomethyl]phenoxy]pentyloxy]-3-methoxy-N,N-bis(1-methylethyl)benzamide as a colorless foam:
Name
4-[5-[4-(aminoiminomethyl)phenoxy]pentyloxy]-3-methoxy-N,N-bis(1-methylethyl)benzamide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.